3,5-Dichloroaniline-2,4,6-d3
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Overview
Description
3,5-Dichloroaniline-2,4,6-d3 is a stable isotope-labeled compound, which means it contains deuterium atoms (heavy hydrogen) in place of regular hydrogen atoms at specific positions. This compound is a derivative of 3,5-dichloroaniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced with deuterium. It is used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
3,5-Dichloroaniline-d3, also known as 3,5-Dichloroaniline-2,4,6-d3, is a derivative used in the manufacture of dyes, pesticides, and industrial compounds It has been reported to induce renal damage , suggesting that the kidneys could be a primary target.
Mode of Action
It’s suggested that the compound may interact with its targets, potentially leading to changes in cellular function
Biochemical Pathways
A study has shown that the compound can be metabolized into various metabolites, including 3,5-dichloroacetanilide (3,5-dcaa), 3,5-dichlorophenylhydroxylamine (3,5-dcpha), 2-amino-4,6-dichlorophenol (2-a-4,6-dcp), and 3,5-dichloronitrobenzene (3,5-dcnb) . These metabolites may further interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the compound can be metabolized into various metabolites , which may have different ADME properties and impact the bioavailability of the compound.
Result of Action
It has been reported to induce renal damage , suggesting that it may have nephrotoxic effects
Action Environment
The action, efficacy, and stability of 3,5-Dichloroaniline-d3 can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment and slightly mobile in drainflow . It’s also considered highly hazardous to water . These environmental characteristics may influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
3,5-Dichloroaniline-d3 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with these enzymes often leads to the formation of hydroxylated metabolites. Additionally, 3,5-Dichloroaniline-d3 can bind to proteins and other biomolecules, affecting their function and stability. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential impact on cellular functions .
Cellular Effects
The effects of 3,5-Dichloroaniline-d3 on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,5-Dichloroaniline-d3 can lead to alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 3,5-Dichloroaniline-d3 exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to reduced metabolism of other compounds. Additionally, 3,5-Dichloroaniline-d3 can induce changes in gene expression by interacting with transcription factors or signaling molecules, thereby affecting cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloroaniline-d3 can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,5-Dichloroaniline-d3 can degrade into various metabolites, which may have different biological activities. The temporal effects also depend on the concentration and duration of exposure, with prolonged exposure potentially leading to more pronounced cellular changes .
Dosage Effects in Animal Models
The effects of 3,5-Dichloroaniline-d3 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. For instance, high doses of 3,5-Dichloroaniline-d3 have been associated with liver toxicity and alterations in metabolic enzyme activities. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .
Metabolic Pathways
3,5-Dichloroaniline-d3 is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3,5-Dichloroaniline-d3, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The study of these metabolic pathways is essential for understanding the compound’s biotransformation and potential effects on metabolic flux .
Transport and Distribution
The transport and distribution of 3,5-Dichloroaniline-d3 within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, including the cytoplasm and organelles. The interaction with transporters, such as organic anion transporters, plays a crucial role in its cellular uptake and distribution. Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and cellular effects .
Subcellular Localization
The subcellular localization of 3,5-Dichloroaniline-d3 is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its effects on cellular functions. Post-translational modifications and targeting signals can also direct 3,5-Dichloroaniline-d3 to particular subcellular compartments, affecting its activity and function within the cell .
Preparation Methods
The preparation of 3,5-dichloroaniline-2,4,6-d3 involves several steps:
Starting Material: The synthesis begins with 2,4-dichloroaniline.
Formation of 2-Bromo-4,6-dichloroaniline: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.
Formation of 3,5-Dichlorobromobenzene: The reaction mixture is cooled to about 0°C, and an aqueous solution of sodium nitrite is added dropwise. The mixture is stirred for 30-50 minutes, then heated to boiling to evaporate 3,5-dichlorobromobenzene.
Formation of 3,5-Dichloroaniline: Ammonia water and a catalyst are added to 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours to obtain 3,5-dichloroaniline.
Chemical Reactions Analysis
3,5-Dichloroaniline-2,4,6-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced, leading to different products.
Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are useful in dye synthesis.
Common reagents used in these reactions include bromine, sodium nitrite, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study reaction mechanisms and pathways.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the synthesis of dyes, herbicides, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
2,4-Dichloroaniline: Differing in the positions of chlorine atoms.
2,5-Dichloroaniline: Another isomer with different chlorine positions.
2,6-Dichloroaniline: Yet another isomer with distinct properties.
3,4-Dichloroaniline: Similar but with chlorine atoms at different positions.
These compounds share some chemical properties but differ in their reactivity and applications due to the different positions of chlorine atoms on the benzene ring.
Properties
IUPAC Name |
3,5-dichloro-N,N,2-trideuterioaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLKWGPEVNVHT-MNUMRPGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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